N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dimethoxybenzamide
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Overview
Description
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dimethoxybenzamide is a complex organic compound characterized by its biphenyl and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dimethoxybenzamide typically involves multi-step organic reactions. One common route includes the reaction of 4-biphenylcarboxylic acid with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-amino-2-hydroxypropane under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor proteins, modulating their activity. The biphenyl and benzamide moieties play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxyethyl)-2,3-dimethoxybenzamide
- N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,4-dimethoxybenzamide
Uniqueness
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dimethoxybenzamide is unique due to its specific substitution pattern on the benzamide ring, which can influence its chemical reactivity and biological activity. The presence of both hydroxyl and methoxy groups provides a versatile platform for further functionalization and derivatization.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c1-24(27,19-14-12-18(13-15-19)17-8-5-4-6-9-17)16-25-23(26)20-10-7-11-21(28-2)22(20)29-3/h4-15,27H,16H2,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGGOGQMFMMABN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C(=CC=C1)OC)OC)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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